molecular formula C17H13NO B411830 N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE

N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE

Cat. No.: B411830
M. Wt: 247.29g/mol
InChI Key: PVSDKMXJGMUWFA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29g/mol

IUPAC Name

N-naphthalen-2-yl-N-phenylformamide

InChI

InChI=1S/C17H13NO/c19-13-18(16-8-2-1-3-9-16)17-11-10-14-6-4-5-7-15(14)12-17/h1-13H

InChI Key

PVSDKMXJGMUWFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)N(C=O)C2=CC3=CC=CC=C3C=C2

solubility

14.2 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE typically involves the reaction of 2-naphthylamine with formic acid and aniline under specific conditions. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of aromatic amines using formic acid under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and the reusability of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective and scalable catalysts, such as trichlorotriazine (TCT), can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-2-YL)-N-PHENYLFORMAMIDE and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) in analogs like 3c increase polarity and molecular weight, altering solubility and chromatographic behavior . Electron-donating groups (e.g., methoxy in 2e) enhance resonance stabilization, shifting NMR signals upfield .
  • Naphthalene vs.

Spectral and Analytical Data

  • NMR Trends : The ¹H NMR chemical shifts for formamide NH groups range from δ 8.68–10.79, influenced by substituents. For example, nitro groups (6b, 6c) deshield NH protons, resulting in δ ~10.7–11.0 .
  • Mass Spectrometry : LC-MS data for formamides consistently show [M+H]+ peaks, with molecular ions correlating to substituent mass (e.g., 174.01 for 3c vs. 122.06 for 3d) .

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